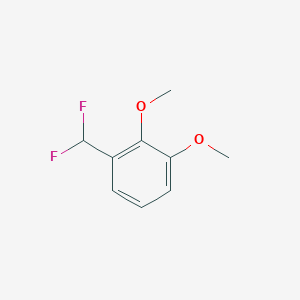

1-(Difluoromethyl)-2,3-dimethoxybenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-2,3-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,9H,1-2H3 |

InChI Key |

NWGAXQBJGIMPCL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 Difluoromethyl 2,3 Dimethoxybenzene

Regioselective Difluoromethylation Strategies Targeting the 2,3-Dimethoxybenzene Core

Achieving regioselectivity is the primary challenge in the functionalization of disubstituted benzene (B151609) rings. In 2,3-dimethoxybenzene, the two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups. libretexts.org Their combined influence directs electrophilic and radical substitutions primarily to the C4 and C6 positions. Therefore, direct C-H difluoromethylation is challenging for achieving substitution at the C1 position. Strategies involving pre-functionalized precursors are generally required to ensure the precise installation of the difluoromethyl group at the desired location.

The synthesis of 1-(difluoromethyl)-2,3-dimethoxybenzene typically begins with a precursor where the C1 position is selectively functionalized to facilitate cross-coupling or other difluoromethylation reactions. Common precursors include halogenated derivatives, boronic acids, or aldehydes.

Halogenated Precursors (e.g., 1-Bromo-2,3-dimethoxybenzene): Aryl halides are among the most common precursors for transition-metal-catalyzed cross-coupling reactions. nih.gov The synthesis of 1-bromo-2,3-dimethoxybenzene (B1267362) can be achieved from commercially available 2,3-dimethoxyaniline (B1295422) via a Sandmeyer reaction. Diazotization of the aniline (B41778) followed by treatment with a copper(I) bromide source yields the desired aryl bromide with high regioselectivity.

Boronic Acid Precursors (e.g., 2,3-Dimethoxyphenylboronic Acid): Aryl boronic acids are versatile substrates for palladium-catalyzed cross-coupling reactions. rsc.org The synthesis of 2,3-dimethoxyphenylboronic acid can be accomplished through the lithiation of 1,2-dimethoxybenzene (B1683551) followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup.

Aldehyde Precursors (e.g., 2,3-Dimethoxybenzaldehyde): Aldehydes can be converted to the difluoromethyl group via deoxygenative fluorination. 2,3-Dimethoxybenzaldehyde can be synthesized from 1,2-dimethoxybenzene (veratrole) through formylation reactions, such as the Vilsmeier-Haack or Duff reaction. researchgate.net

With a suitable precursor in hand, various modern catalytic methods can be employed to introduce the CF₂H group. These methods often rely on transition metal catalysis, photoredox catalysis, or radical-based approaches.

Transition Metal Catalysis:

Palladium-Catalyzed Cross-Coupling: This is a robust method for forming C-CF₂H bonds. Using a precursor like 1-bromo-2,3-dimethoxybenzene, a cross-coupling reaction can be performed with a difluoromethyl source. A common reagent is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). princeton.edu The catalytic cycle typically involves a Pd(0) species, with oxidative addition of the aryl halide, transmetalation with the difluoromethylating agent (often activated by a fluoride (B91410) source), and reductive elimination to yield the product. Alternatively, Pd-catalyzed coupling of 2,3-dimethoxyphenylboronic acid with a difluoromethylating agent like difluoroiodomethane (B73695) (ICF₂H) provides another effective route. rsc.org

Copper-Catalyzed Reactions: Copper catalysis is particularly effective for the difluoromethylation of aryl iodides and can also be used in C-H functionalization. rsc.orgchemistryviews.org A copper-mediated C-H oxidative difluoromethylation of the 2,3-dimethoxybenzene core could be envisioned, although regioselectivity would be a significant challenge due to the electronic activation of other positions on the ring. chemistryviews.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.net A difluoromethyl radical (•CF₂H) can be generated from precursors like sodium difluoromethanesulfinate (CF₂HSO₂Na) or difluoroacetic acid using a suitable photocatalyst (e.g., Ru(bpy)₃²⁺ or organic dyes). youtube.com This radical can then be engaged in a cross-coupling reaction with a pre-functionalized 2,3-dimethoxybenzene derivative. Direct C-H difluoromethylation of arenes via photoredox catalysis is also possible, but as mentioned, would likely lead to a mixture of regioisomers with this compound being a minor product. youtube.commdpi.com

Radical Approaches: Radical-based methods often involve the generation of a difluoromethyl radical, which then adds to the aromatic ring. princeton.edu While powerful, these methods are governed by the electronic properties of the substrate. For an electron-rich substrate like 2,3-dimethoxybenzene, radical attack is favored at the positions of highest electron density (ortho and para to the methoxy groups), making it unsuitable for selective synthesis of the C1-substituted product. researchgate.net

Exploration of Convergent and Divergent Synthetic Pathways to this compound

The strategic construction of complex molecules can be approached through either convergent or divergent pathways.

Divergent Synthesis: A divergent strategy begins with a common precursor that is elaborated into a library of structurally related compounds. nih.govsemanticscholar.orgnih.gov For instance, one could start with a difluoromethylated benzene core that is subsequently functionalized. A more practical divergent approach would begin with a multifunctional benzene derivative that can be selectively elaborated. For example, starting from 2,3-dimethoxybenzoic acid, one branch of the synthesis could lead to reduction and fluorination to install the difluoromethyl group, while other branches could lead to different functional groups at that position, allowing for the creation of a diverse set of analogues from a single intermediate.

Optimization of Reaction Parameters and Yields for Efficient Synthesis

The efficiency of any synthetic transformation is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, ligand, base, solvent, temperature, and concentration is crucial for maximizing yield and minimizing side products.

While a specific optimization study for the synthesis of this compound is not prominently reported, the process can be illustrated by analogy to similar transformations, such as the copper-mediated C-H oxidative difluoromethylation of heteroarenes. rsc.org A typical optimization process would involve systematically varying each parameter while keeping others constant to identify the optimal conditions.

Below is an interactive table representing a hypothetical optimization study for a palladium-catalyzed cross-coupling of 1-bromo-2,3-dimethoxybenzene with TMSCF₂H, based on established protocols. princeton.edu

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(dba)₂ (5) | None | CsF | Toluene (B28343) | 100 | <10 |

| 2 | Pd(dba)₂ (5) | SPhos (10) | CsF | Toluene | 100 | 45 |

| 3 | Pd(PtBu₃)₂ (5) | - | CsF | Toluene | 100 | 68 |

| 4 | Pd(PtBu₃)₂ (5) | - | KF | Toluene | 100 | 32 |

| 5 | Pd(PtBu₃)₂ (5) | - | CsF | Dioxane | 100 | 55 |

| 6 | Pd(PtBu₃)₂ (5) | - | CsF | DMF | 100 | 21 |

| 7 | Pd(PtBu₃)₂ (5) | - | CsF | Toluene | 80 | 59 |

| 8 | Pd(PtBu₃)₂ (5) | - | CsF | Toluene | 110 | 75 |

This table is illustrative and based on typical optimization results for similar cross-coupling reactions.

From such a study, one would conclude that the combination of a bulky, electron-rich phosphine (B1218219) ligand (or a pre-formed catalyst like Pd(PtBu₃)₂) with a non-coordinating solvent like toluene and a suitable fluoride source at elevated temperatures provides the best outcome.

Stereochemical Control and Diastereoselectivity in Analogous Difluoromethylated Systems

The target molecule, this compound, is achiral. However, the principles of stereochemical control are critical when synthesizing more complex, chiral molecules that contain this or similar difluoromethylated aromatic motifs. The study of analogous systems provides insight into how stereocenters can be installed with high fidelity.

Reagent-Controlled Stereoselective Difluoromethylation: One powerful strategy involves using a chiral difluoromethylating reagent to control the stereochemical outcome. For example, the reaction of a chiral (S)-difluoromethyl phenyl sulfoximine (B86345) with prochiral imines has been shown to produce chiral α-difluoromethyl amines with high diastereoselectivity (dr up to 99:1). nih.govnih.govnih.gov This approach relies on the inherent chirality of the reagent to direct the facial selectivity of the nucleophilic addition, creating a new stereocenter with high precision.

Catalyst-Controlled Enantioselective Difluoromethylation: Another approach uses a chiral catalyst to induce enantioselectivity. The nucleophilic difluoromethylation of aromatic aldehydes using reagents like PhSO₂CF₂H can be rendered enantioselective by employing a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid. nih.gov This catalytic system creates a chiral environment around the reactants, favoring one enantiomeric transition state over the other and leading to an enantioenriched product.

Substrate-Controlled Diastereoselectivity: When the substrate already contains one or more stereocenters, its inherent chirality can influence the stereochemical outcome of a difluoromethylation reaction at a different site. For instance, the difluoromethylation of a chiral aromatic substrate containing a stereocenter in a side chain may proceed with diastereoselectivity due to steric hindrance or electronic effects imposed by the existing chiral element.

These examples from analogous systems demonstrate that robust methods exist for controlling stereochemistry in the synthesis of complex difluoromethylated molecules. While not directly applicable to the synthesis of this compound itself, these principles are essential for its incorporation into larger, chiral drug candidates or natural products.

Comprehensive Spectroscopic and Spectrometric Characterization of 1 Difluoromethyl 2,3 Dimethoxybenzene

Elucidation of Molecular Structure and Electronic Environment via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(Difluoromethyl)-2,3-dimethoxybenzene in solution. By analyzing ¹H, ¹³C, and ¹⁹F spectra, along with two-dimensional correlation experiments, a complete assignment of all atoms and their connectivity can be achieved.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the difluoromethyl proton. The difluoromethyl proton (-CHF₂) should appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF), typically in the range of δ 6.5-7.5 ppm. The three aromatic protons will appear as a complex multiplet system, influenced by their positions relative to the electron-withdrawing difluoromethyl group and electron-donating methoxy groups. The two methoxy groups (-OCH₃) are expected to appear as distinct singlets, likely between δ 3.8 and 4.0 ppm.

The ¹³C NMR spectrum will provide information on each unique carbon environment. The difluoromethyl carbon will be identifiable as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons will resonate in the typical δ 110-160 ppm range, with the carbon directly attached to the difluoromethyl group (C1) also exhibiting a triplet structure from C-F coupling. The signals for the methoxy carbons are expected around δ 56-62 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CHF₂ | ~6.8 | t, ²JHF ≈ 55-60 Hz | ~115 | t, ¹JCF ≈ 235-245 Hz |

| C1 | - | - | ~120 | t, ²JCF ≈ 20-30 Hz |

| C2-OCH₃ | ~3.9 (s, 3H) | s | ~61 | s |

| C3-OCH₃ | ~3.9 (s, 3H) | s | ~56 | s |

| Aromatic C-H | ~7.0-7.3 | m | ~112-125 | - |

| Aromatic Quaternary C | - | - | ~148-154 | - |

¹⁹F NMR spectroscopy is essential for directly observing the fluorine environments. For this compound, the spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the -CHF₂ group. This signal should appear as a doublet due to the two-bond coupling with the single proton of the difluoromethyl group (²JFH). The chemical shift for difluoromethyl groups attached to an aromatic ring typically falls within the range of δ -90 to -130 ppm.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom Position | Predicted ¹⁹F Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| CHF₂ | -90 to -130 | d, ²JFH ≈ 55-60 Hz |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the adjacent protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the difluoromethyl proton to its carbon, each aromatic proton to its respective carbon, and the methoxy protons to their carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. A key expected correlation would be between the difluoromethyl proton and the protons of the adjacent methoxy group at the C2 position, confirming their ortho relationship.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups and fingerprint the molecule. researchgate.net The spectra are expected to be complex but should feature characteristic bands for the different components of the molecule.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring. |

| C-H stretch (Aliphatic) | 3000-2850 | Stretching of C-H bonds in the methoxy and difluoromethyl groups. |

| C=C stretch (Aromatic) | 1600-1450 | In-plane stretching of the benzene ring carbons. |

| C-F stretch | 1150-1050 | Strong, characteristic stretching of the carbon-fluorine bonds. |

| C-O stretch (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching of the aryl-O and O-CH₃ bonds of the methoxy groups. |

| C-H bend (Aromatic) | 900-675 | Out-of-plane bending of aromatic C-H bonds, characteristic of substitution pattern. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₉H₁₀F₂O₂) is 188.0649 u.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. A plausible pathway would involve the initial formation of the molecular ion [C₉H₁₀F₂O₂]⁺. Subsequent fragmentation could include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a methoxy radical (•OCH₃) to yield an [M-31]⁺ ion. Another likely fragmentation is the cleavage of the difluoromethyl group, leading to an [M-51]⁺ ion corresponding to the dimethoxybenzene cation.

X-ray Diffraction Studies for Solid-State Conformational and Crystal Packing Analysis

As of now, no public crystal structure data for this compound has been reported. researchgate.netnih.gov Should single crystals be obtained, X-ray diffraction would provide definitive information on its solid-state conformation, bond lengths, and bond angles.

Based on studies of other ortho-substituted dimethoxybenzenes, it is anticipated that steric hindrance between the adjacent difluoromethyl and methoxy groups would cause them to twist out of the plane of the benzene ring to minimize repulsion. nih.gov The crystal packing would likely be stabilized by a network of weak intermolecular interactions, such as C-H···O and potentially weak C-H···F hydrogen bonds, which are known to play a role in the crystal packing of fluorinated aromatic compounds.

Theoretical and Computational Chemistry Investigations of 1 Difluoromethyl 2,3 Dimethoxybenzene

Quantum Chemical Studies of Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of a molecule. These studies can provide insights into reactivity, stability, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the potential energy surface, researchers can identify energy minima corresponding to stable conformations and transition states for various chemical processes. For 1-(Difluoromethyl)-2,3-dimethoxybenzene, such calculations would reveal bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its structure. However, specific DFT studies detailing the geometrical optimization and energy profiles of this compound are not available in the current body of scientific literature.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's chemical behavior. An analysis of the FMOs for this compound would provide valuable information about its potential reaction pathways and kinetic stability. At present, there are no published studies containing this analysis.

Conformational Landscape and Energy Minimization Studies

The presence of rotatable bonds, such as those connecting the methoxy (B1213986) and difluoromethyl groups to the benzene (B151609) ring, suggests that this compound can exist in multiple conformations. Conformational analysis and energy minimization studies are performed to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties. A comprehensive study of the conformational landscape of this compound has not been found in the reviewed literature.

Molecular Dynamics Simulations for Investigating Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules, MD can provide insights into the behavior of this compound in solution. These simulations can reveal information about solvation, diffusion, and the nature of intermolecular interactions with solvent molecules and other solutes. Such studies are essential for understanding the compound's behavior in a realistic chemical environment, but specific MD simulations for this molecule have not been reported.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. A computational study predicting the spectroscopic parameters of this compound would be a valuable resource for its characterization. However, no such computational spectroscopic data has been published.

Mechanistic Chemical Reactivity and Derivatization Studies of 1 Difluoromethyl 2,3 Dimethoxybenzene

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Pathways on the 2,3-Dimethoxybenzene Ring

The reactivity of the aromatic ring in 1-(difluoromethyl)-2,3-dimethoxybenzene towards substitution reactions is governed by the electronic properties of its three substituents: two methoxy (B1213986) (-OCH₃) groups and one difluoromethyl (-CF₂H) group.

Electrophilic Aromatic Substitution (SEAr):

The benzene (B151609) ring of this compound is considered activated towards electrophilic aromatic substitution. This is due to the presence of two electron-donating methoxy groups, which increase the electron density of the π-system, making it more nucleophilic. wikipedia.orgchemistrytalk.org The reaction proceeds via a two-step mechanism, initiated by the attack of the electron-rich aromatic ring on an electrophile (E⁺). msu.edulibretexts.org This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edubyjus.com Subsequently, a rapid deprotonation from the site of attack re-establishes aromaticity, yielding the substituted product. msu.edulibretexts.orgstudymind.co.uk

The regiochemical outcome of the substitution is determined by the cumulative directing effects of the existing substituents. chemistrytalk.orgorganicchemistrytutor.com

Methoxy (-OCH₃) groups: These are powerful activating groups and are ortho, para-directors. organicchemistrytutor.com They donate electron density to the ring through a strong +M (mesomeric) effect, which outweighs their -I (inductive) effect.

Difluoromethyl (-CF₂H) group: This group is deactivating and considered a meta-director. wikipedia.org The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect (-I), which reduces the ring's nucleophilicity. tcichemicals.com

In this compound, the positions available for substitution are C4, C5, and C6. The directing effects of the substituents on these positions are summarized below.

| Position | Effect of -OCH₃ at C2 | Effect of -OCH₃ at C3 | Effect of -CF₂H at C1 | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | para (Activating) | ortho (Activating) | meta (Deactivating) | Highly Favorable |

| C5 | meta (Deactivating) | para (Activating) | - | Less Favorable |

| C6 | ortho (Activating) | meta (Deactivating) | ortho (Deactivating) | Favorable, but sterically hindered |

Based on this analysis, electrophilic attack is most likely to occur at the C4 position, which is activated by both methoxy groups. The C6 position is also activated but may be subject to steric hindrance from the adjacent difluoromethyl group. The C5 position is predicted to be the least reactive towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution typically requires the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups. scienceopen.com The this compound ring is electron-rich due to the two activating methoxy groups. Consequently, it is generally unreactive towards standard SNAr reactions, where a nucleophile displaces a leaving group (like a halide) on the ring. researchgate.net For SNAr to occur on this substrate, it would likely require the introduction of additional, powerful electron-withdrawing groups (e.g., -NO₂) onto the ring or the use of specialized reaction conditions that proceed through alternative mechanisms, such as those involving benzyne (B1209423) intermediates.

Functional Group Transformations and Modifications of the Difluoromethyl Moiety

The difluoromethyl (-CF₂H) group, while generally robust, offers several pathways for chemical modification. tcichemicals.com Its unique electronic properties make it a valuable functional handle for derivatization.

Key Reactive Properties:

C-H Bond Acidity: The C-H bond in the -CF₂H group is weakly acidic due to the inductive effect of the adjacent fluorine atoms. This allows for deprotonation by a strong base to form an α,α-difluorobenzyl carbanion intermediate. dntb.gov.ua However, this carbanion can be unstable and prone to α-fluoride elimination. dntb.gov.ua

Radical Formation: The C-H bond can be cleaved under radical conditions, often initiated by photoredox catalysis, to generate an α,α-difluorobenzyl radical. researchgate.net This radical is a key intermediate in various C-C and C-heteroatom bond-forming reactions.

C-F Bond Cleavage: While the C-F bond is strong, selective cleavage of a single C-F bond can be achieved under specific reductive conditions, often involving radical intermediates or metalloenzymes, to transform the difluoromethyl group into a monofluoromethyl moiety. semanticscholar.orgrhhz.netccspublishing.org.cnnih.govrsc.orgnih.gov

These properties enable a range of transformations, allowing for the conversion of the difluoromethyl group into other valuable functionalities.

| Transformation Type | Reagents & Conditions | Intermediate Species | Potential Product(s) |

|---|---|---|---|

| Oxidative Coupling | Base, Halogenating Agent (e.g., NBS), Nucleophile (NuH) | α,α-difluorobenzyl carbanion | Ar-CF₂-Nu (e.g., ethers, thioethers) |

| Radical Addition | Photocatalyst, Light, Radical Trap (e.g., alkenes) | α,α-difluorobenzyl radical | Ar-CF₂-Alkyl |

| Hydrodefluorination | Photocatalyst, H-atom donor (e.g., thiophenol) | Radical anion | Ar-CH₂F |

| Difluorocarbene Generation | Strong Base (e.g., NaH) | Difluorocarbene (:CF₂) | Cyclopropanes (with alkenes) |

For this compound, these transformations would yield a variety of derivatives. For example, base-promoted oxidative coupling could introduce ether or thioether linkages at the difluoromethyl position. researchgate.net Photocatalytic methods could be employed to forge new C-C bonds by reacting the corresponding difluoromethyl radical with unsaturated partners like styrenes or acrylates. nih.gov Furthermore, controlled reductive hydrodefluorination could provide access to the corresponding monofluoromethyl derivative, a valuable motif in medicinal chemistry. nih.gov

Exploration of this compound as a Substrate in Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis for its ability to functionalize otherwise inert C-H bonds. nih.govyoutube.com The electron-rich nature of the this compound ring makes it a promising substrate for such transformations. nih.gov

The primary approach involves directed C-H activation , where a functional group on the substrate coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. nih.govrsc.org In the case of this compound, the methoxy groups could potentially serve as directing groups, guiding the catalyst to functionalize the ortho C-H bonds at the C4 and C6 positions.

Common palladium-catalyzed C-H functionalization reactions typically follow a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. snnu.edu.cnnih.gov

C-H Activation: The cycle often begins with the Pd(II) catalyst coordinating to the directing group and cleaving a nearby C-H bond to form a cyclometalated intermediate (a palladacycle). nih.govacs.org

Functionalization: This intermediate can then react with a coupling partner (e.g., an organometallic reagent, alkene, or alkyne). nih.gov This step may involve transmetalation, migratory insertion, or oxidative addition to form a Pd(IV) species.

Reductive Elimination: The final step is typically a reductive elimination, which forms the new C-C or C-heteroatom bond, releases the product, and regenerates a Pd(0) or Pd(II) species to continue the cycle. nih.govnih.gov

| Reaction Type | Coupling Partner | Potential Product | Catalytic Cycle |

|---|---|---|---|

| Arylation | Arylboronic acids (Suzuki coupling) | Aryl-substituted derivative | Pd(II)/Pd(0) |

| Olefination | Alkenes (Heck-type reaction) | Alkenyl-substituted derivative | Pd(II)/Pd(0) |

| Alkynylation | Terminal alkynes | Alkynyl-substituted derivative | Pd(II)/Pd(0) |

| Acetoxylation | PhI(OAc)₂ | Acetoxylated derivative | Pd(II)/Pd(IV) |

The application of these methods to this compound could provide direct access to a wide array of functionalized derivatives at the C4 or C6 positions, which are difficult to access through classical electrophilic substitution alone. The choice of ligand, oxidant, and reaction conditions would be crucial for controlling the efficiency and regioselectivity of these transformations. snnu.edu.cnlabxing.comresearchgate.net

Reaction Mechanism Elucidation and Identification of Key Intermediates

Understanding the reaction mechanisms and the nature of the intermediates involved is crucial for controlling and optimizing the chemical transformations of this compound.

Intermediates in Aromatic Substitution: The key intermediate in electrophilic aromatic substitution is the arenium ion (sigma complex) . msu.edubyjus.comunacademy.com For this compound, attack at the C4 position generates the most stable arenium ion, as the positive charge can be delocalized onto both methoxy-bearing carbons (C2 and C3) and stabilized by the lone pairs of the oxygen atoms. This extensive resonance stabilization explains the high preference for substitution at this position. organicchemistrytutor.comyoutube.com

Intermediates in Difluoromethyl Group Transformations: Reactions modifying the -CF₂H group often proceed through high-energy radical or anionic intermediates.

α,α-Difluorobenzyl Radical (Ar-CF₂•): This species is typically generated via hydrogen atom transfer (HAT) from the C-H bond, often facilitated by photoredox catalysis. mdpi.comrsc.orgresearchgate.net The difluoromethyl radical can then be trapped by various radical acceptors, such as alkenes or arenes, to form new C-C bonds. rsc.org

α,α-Difluorobenzyl Carbanion (Ar-CF₂⁻): Formed by deprotonation with a strong base, this anion is a potent nucleophile. google.com However, its utility can be limited by its propensity to undergo rapid α-elimination of a fluoride (B91410) ion to generate an arylfluorocarbene, a competing reaction pathway. dntb.gov.ua

Difluorocarbene (:CF₂): This highly reactive species can be generated from difluoromethyl precursors under basic conditions. researchgate.netsioc.ac.cn It is a moderately electrophilic intermediate that can undergo cyclopropanation with alkenes or insertion into O-H and S-H bonds. researchgate.net

Intermediates in Transition Metal-Catalyzed Reactions: The mechanisms of palladium-catalyzed C-H functionalization are complex and involve various organometallic intermediates.

Palladacycle Intermediate: This is the cornerstone of directed C-H activation. nih.gov For the target molecule, a five-membered palladacycle would form through the coordination of a methoxy group and subsequent C-H cleavage at the C4 or C6 position.

Pd(IV) Intermediates: In oxidative pathways, such as C-O or C-halogen bond formation, the palladacycle is oxidized from Pd(II) to a high-valent Pd(IV) species. nih.govacs.org C-C or C-heteroatom bond formation then occurs via reductive elimination from this Pd(IV) center. snnu.edu.cn

Pd(0) Species: In reductive pathways, such as Heck or Suzuki-type couplings, the Pd(II) palladacycle reacts with the coupling partner, and subsequent reductive elimination yields the product and a Pd(0) species, which must be re-oxidized to Pd(II) to complete the catalytic cycle. snnu.edu.cnnih.govnih.gov

| Reaction Type | Key Intermediate | Formation Method | Subsequent Reactivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) | Attack of π-system on electrophile | Deprotonation to restore aromaticity |

| Radical Difluoromethylation | α,α-Difluorobenzyl Radical | Photocatalysis, H-atom abstraction | Addition to unsaturated bonds |

| Nucleophilic Difluoromethylation | α,α-Difluorobenzyl Carbanion | Deprotonation with strong base | Nucleophilic attack, α-elimination |

| Directed C-H Functionalization | Palladacycle | Coordination and C-H cleavage by Pd(II) | Oxidation, transmetalation, reductive elimination |

In Vitro Biological and Biochemical Research Avenues for 1 Difluoromethyl 2,3 Dimethoxybenzene

Characterization of Molecular Target Interactions and Binding Specificity (In Vitro)

No research is available that characterizes the molecular targets or binding specificity of 1-(Difluoromethyl)-2,3-dimethoxybenzene.

Evaluation of Binding Affinities to Purified Enzymes or Receptor Proteins

There are no published studies evaluating the binding affinities of this compound to any purified enzymes or receptor proteins. Consequently, no data on dissociation constants (Kd), inhibition constants (Ki), or IC50 values can be provided.

Biophysical Techniques for Probing Ligand-Protein Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

While techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for characterizing ligand-protein interactions, there is no evidence in the scientific literature of these techniques being applied to study this compound.

Structural Biology Approaches to Understand Binding Modes (e.g., co-crystallography, cryo-electron microscopy of complexes)

No structural biology studies, such as X-ray co-crystallography or cryo-electron microscopy, have been reported for this compound in complex with any biological target.

Cellular-Level Mechanistic Investigations (In Vitro)

There are no published in vitro studies investigating the cellular-level mechanisms of action for this compound.

Analysis of Subcellular Distribution and Cellular Permeability in Model Cell Lines

Information regarding the subcellular localization or the ability of this compound to permeate cell membranes in model cell lines is not available in the current body of scientific literature.

Modulation of Specific Intracellular Signaling Pathways and Enzyme Activities

No studies have been found that report on the modulation of any specific intracellular signaling pathways or the alteration of enzyme activities by this compound.

Impact on Gene Expression Profiles (Transcriptomic Analysis in vitro)

No publicly available studies were identified that performed transcriptomic analysis (e.g., microarray or RNA-seq) on cell lines treated with this compound. Such studies would be necessary to determine the compound's specific impact on gene expression profiles.

Structure-Activity Relationship (SAR) Studies based on Systematic Modifications of this compound

Detailed SAR studies for this specific compound have not been published. While the principles of SAR are well-established, their application to this compound would be hypothetical without experimental data.

Probing the Role of the Difluoromethyl Group in Biological Recognition

The difluoromethyl (CF₂H) group is recognized in medicinal chemistry as a bioisostere of hydroxyl (-OH), thiol (-SH), or sometimes methyl (-CH₃) groups. researchgate.netresearchgate.net Its unique properties include:

Hydrogen Bond Donor: The polarized C-H bond in the CF₂H group can act as a hydrogen bond donor, potentially mimicking the interactions of -OH or -NH groups in biological targets. researchgate.neth1.co

Lipophilicity: It is considered a lipophilic group, which can enhance a molecule's ability to cross cell membranes. h1.co It is generally less lipophilic than the more common trifluoromethyl (-CF₃) group. researchgate.net

Metabolic Stability: The C-F bonds are very strong, making the difluoromethyl group resistant to metabolic degradation, which can improve a compound's pharmacokinetic profile. princeton.edu

Without specific studies on this compound, the precise role of its difluoromethyl group in biological recognition remains uncharacterized. A theoretical SAR study would involve synthesizing analogs where the CF₂H group is replaced by -OH, -SH, -CH₃, or -CF₃ to compare their biological activities.

Table 1: Theoretical Analogs for Probing the Role of the Difluoromethyl Group This table is illustrative of the types of compounds that would be synthesized in a typical SAR study and does not represent published experimental data.

| Compound | Modification from Parent Compound | Rationale for Synthesis |

|---|---|---|

| 1-(Hydroxymethyl)-2,3-dimethoxybenzene | CF₂H replaced with CH₂OH | To test the bioisosteric replacement of the difluoromethyl group with a hydroxyl group. |

| 2,3-Dimethoxybenzaldehyde | CF₂H replaced with CHO | To assess the impact of replacing the difluoromethyl group with an aldehyde. |

| 1-Methyl-2,3-dimethoxybenzene | CF₂H replaced with CH₃ | To compare the effects of the electron-withdrawing difluoromethyl group with the electron-donating methyl group. |

Influence of Methoxy (B1213986) Group Positions and Substituent Effects on Activity

The positioning of methoxy (-OCH₃) groups on a benzene (B151609) ring significantly influences a molecule's electronic properties and steric profile, which in turn affects its biological activity. nih.govnih.govmdpi.com

Electronic Effects: Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. Their net effect activates the aromatic ring, particularly at the ortho and para positions, influencing how the molecule interacts with biological targets. nih.gov

Steric and Conformational Effects: The position of methoxy groups can dictate the molecule's preferred conformation and create steric hindrance that may either promote or hinder binding to a target protein. nih.govnih.gov

A systematic study of this compound would involve synthesizing isomers to determine if the 2,3-dimethoxy pattern is optimal for a given biological activity compared to other arrangements.

Table 2: Isomeric Analogs for Studying Methoxy Group Positional Effects This table is illustrative of the types of compounds that would be synthesized in a typical SAR study and does not represent published experimental data.

| Compound Isomer | Rationale for Synthesis |

|---|---|

| 1-(Difluoromethyl)-2,4-dimethoxybenzene | To assess the biological activity of the 2,4-dimethoxy substitution pattern. |

| 1-(Difluoromethyl)-2,5-dimethoxybenzene | To assess the biological activity of the 2,5-dimethoxy substitution pattern. |

| 1-(Difluoromethyl)-3,4-dimethoxybenzene | To assess the biological activity of the 3,4-dimethoxy substitution pattern. |

Computational Molecular Modeling for Understanding Biological Interactions

No computational studies specifically modeling the interactions of this compound with any biological target have been published. The following sections describe the methodologies that would be applied if such a study were undertaken.

Molecular Docking and Dynamics Simulations with Relevant Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netresearchgate.net If a biological target for this compound were identified, docking simulations could predict its binding mode and affinity.

Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the predicted protein-ligand complex over time. researchgate.netirbbarcelona.org MD simulations provide insights into the flexibility of the compound and the protein, revealing key dynamic interactions that are crucial for stable binding. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Approaches for Related Compounds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.govdntb.gov.uanih.gov If a set of active molecules with a similar mechanism to this compound were known, a pharmacophore model could be constructed.

This model could then be used as a 3D query to perform a virtual screen of large chemical databases to identify other diverse compounds that match the pharmacophore and are therefore potential candidates for the same biological target. nih.govjppres.com

Applications of 1 Difluoromethyl 2,3 Dimethoxybenzene in Advanced Materials Science and Chemical Biology Tools

Utilization as a Building Block in the Synthesis of Novel Fluorinated Polymers or Supramolecular Assemblies

The incorporation of fluorine atoms into polymers can dramatically alter their properties, imparting desirable characteristics such as enhanced thermal stability, chemical resistance, and unique optical and electronic properties. The difluoromethyl group (CHF2) in 1-(Difluoromethyl)-2,3-dimethoxybenzene offers a valuable handle for the synthesis of novel fluorinated polymers. This group can influence the polymer's solubility, lipophilicity, and conformational behavior.

The aromatic dimethoxybenzene core provides a rigid structural unit that can be functionalized for polymerization reactions. For instance, the benzene (B151609) ring could be subjected to electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce polymerizable groups. The resulting monomers could then be polymerized to form fluorinated analogues of existing polymers or entirely new polymer architectures.

In the realm of supramolecular chemistry, the difluoromethyl group can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the self-assembly of complex, well-defined structures. The dimethoxybenzene unit can engage in π-π stacking interactions, further directing the formation of supramolecular assemblies like gels, liquid crystals, or porous organic frameworks. The interplay of these interactions could lead to materials with tailored properties for applications in sensing, catalysis, or guest encapsulation.

Development of this compound as a Fluorescent or Photoaffinity Probe for Biological Systems

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes. The development of novel fluorophores with improved photophysical properties is an ongoing area of research. While the intrinsic fluorescence of this compound has not been characterized in the available literature, its structure serves as a potential scaffold for the design of new fluorescent probes.

The dimethoxybenzene moiety is a common component in many fluorescent dyes. The electron-donating nature of the methoxy (B1213986) groups can be strategically utilized to modulate the electronic properties and, consequently, the fluorescence characteristics of a larger chromophore system. The difluoromethyl group can enhance the photostability and bioavailability of the probe and can also be used to fine-tune its spectroscopic properties.

Furthermore, this compound could be derivatized to create photoaffinity probes. These probes are designed to bind to a specific biological target and, upon photoactivation, form a covalent bond, allowing for the identification and characterization of the target protein or enzyme. The aromatic ring can be functionalized with a photoreactive group, such as a diazirine or an aryl azide, and a reporter tag, like biotin or a fluorescent dye, to facilitate detection.

Integration into Organic Electronic Materials or Optoelectronic Devices (e.g., OLEDs)

Organic light-emitting diodes (OLEDs) and other organic electronic devices rely on materials with specific electronic and photophysical properties. The introduction of fluorine atoms into organic semiconductors can improve their performance by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can enhance electron injection and transport, and by increasing their oxidative stability.

The this compound scaffold could be incorporated into larger conjugated systems to create new materials for organic electronics. The electron-withdrawing nature of the difluoromethyl group, combined with the electron-donating methoxy groups, could lead to molecules with interesting intramolecular charge transfer characteristics, which are often desirable for emissive materials in OLEDs. The dimethoxybenzene core can be extended through various chemical reactions to build up the necessary conjugated structure for efficient charge transport and light emission.

Role as a Precursor for the Discovery of Novel Research Reagents or Catalysts

The reactivity of the difluoromethyl group and the aromatic ring of this compound makes it a versatile precursor for the synthesis of novel research reagents and catalysts. The difluoromethyl group can be a source of the difluoromethyl radical or other reactive species, which can be utilized in various chemical transformations.

The dimethoxybenzene ring can be functionalized to introduce chelating ligands for the development of new metal-based catalysts. For example, phosphine (B1218219) or N-heterocyclic carbene ligands could be appended to the aromatic ring to coordinate with transition metals, creating catalysts for a wide range of organic reactions. The electronic properties of the dimethoxybenzene unit, modulated by the difluoromethyl group, could influence the catalytic activity and selectivity of the resulting metal complex.

Emerging Research Directions and Uncharted Territories for 1 Difluoromethyl 2,3 Dimethoxybenzene

Synthesis of More Architecturally Complex Analogs and Derivatives Incorporating the Compound

The development of synthetic methodologies to create more intricate molecules based on the 1-(difluoromethyl)-2,3-dimethoxybenzene scaffold is a primary area of future research. The value of this core structure lies in its potential as a building block for pharmaceuticals and agrochemicals, where the difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, or methyl groups, enhancing metabolic stability and binding affinity. researchgate.net

Future synthetic explorations will likely focus on late-stage functionalization, where the difluoromethyl group is introduced into an already complex dimethoxybenzene derivative. Advanced cross-coupling reactions are a promising avenue. For instance, methods involving copper-catalyzed C(sp²)–CF₂H bond formation could be adapted to couple aryl iodides or boronic acids with a difluoromethyl source. rsc.org Another approach is the direct difluoromethylation of quinoxalin-2-ones, driven by visible light, which could be conceptually applied to architecturally similar heterocyclic systems built upon the 2,3-dimethoxybenzene framework. nih.gov

Research could also target the derivatization of the benzene (B151609) ring itself. The dimethoxy groups direct electrophilic aromatic substitution, allowing for the introduction of other functional groups (e.g., nitro, halogen, or acyl groups) at specific positions, thereby creating a library of novel compounds with diverse electronic and steric properties.

Table 1: Potential Strategies for Complex Analog Synthesis

| Synthetic Strategy | Description | Potential Application for this compound |

|---|---|---|

| Late-Stage Difluoromethylation | Introduction of the CF₂H group onto a pre-existing complex molecule. | Applying photocatalytic or metal-catalyzed methods to introduce the CF₂H group onto advanced 2,3-dimethoxybenzene-containing intermediates. rsc.orgnih.gov |

| Cross-Coupling Reactions | Formation of new bonds (e.g., C-C, C-N) using a metal catalyst to link the core structure with other molecular fragments. | Coupling halo-derivatives of this compound with various boronic acids, amines, or alkynes. |

| Ring Functionalization | Utilizing the directing effects of the methoxy (B1213986) and difluoromethyl groups to add new substituents to the aromatic ring. | Electrophilic aromatic substitution (e.g., nitration, halogenation) to create polysubstituted derivatives for further modification. |

| Solid-Phase Synthesis | Attaching the core molecule to a resin to facilitate the rapid, sequential addition of building blocks. | Development of a solid-phase route to synthesize peptide or small molecule libraries incorporating the compound's scaffold. mdpi.com |

Deeper Elucidation of its Chemical and Biological Reaction Mechanisms

While the properties of the difluoromethyl group are generally understood, its specific behavior when influenced by the electron-donating 2,3-dimethoxy substituents on a benzene ring remains an area ripe for investigation. The CF₂H group is known to act as a hydrogen bond donor, a property that is crucial for molecular recognition in biological systems. researchgate.netnih.gov The strength of this hydrogen bond can be modulated by the electronic environment; therefore, understanding how the methoxy groups on this compound affect the acidity of the CF₂H proton is a key research question.

Mechanistic studies should explore the compound's reactivity in various chemical transformations. The difluoromethyl group can be a source of a difluoromethyl radical (•CF₂H) under specific conditions, such as photoredox catalysis. nih.gov Investigating the generation and subsequent reactions of this radical from the this compound core could lead to novel C-C bond-forming reactions. Furthermore, the deprotonation of the C-H bond in the CF₂H group can generate a nucleophilic difluorinated carbanion, opening pathways to reactions with a wide array of electrophiles. acs.org

From a biological standpoint, if this compound is used as a scaffold for drug design, understanding its metabolic fate is crucial. Research should focus on identifying potential metabolic pathways, such as oxidation of the methoxy groups or reactions involving the difluoromethyl moiety.

Table 2: Key Mechanistic Areas for Investigation

| Research Area | Focus of Study | Significance |

|---|---|---|

| Hydrogen Bonding | Quantifying the hydrogen bond donor capacity of the CF₂H group as influenced by the 2,3-dimethoxy substitution pattern. rsc.org | Elucidating its potential for specific interactions with biological targets like enzymes and receptors. |

| Radical Chemistry | Investigating the formation and reactivity of the aryl-CF₂• radical intermediate from the parent compound. rhhz.net | Developing new synthetic methods for carbon-carbon and carbon-heteroatom bond formation. |

| Anionic Chemistry | Exploring the deprotonation of the CF₂H group to form a nucleophilic species for reaction with electrophiles. acs.org | Creating novel benzylic Ar-CF₂-R linkages, which are valuable in medicinal chemistry. acs.org |

| Metabolic Pathways | Identifying how the compound is processed in biological systems, including potential sites of oxidation or conjugation. | Predicting the pharmacokinetic profile and potential bioactivity of derivatives. |

Development of Novel Analytical and Detection Methods for the Compound in Complex Research Matrices

As more complex derivatives of this compound are synthesized and evaluated in biological or environmental systems, the need for sensitive and selective analytical methods becomes paramount. Detecting and quantifying this fluorinated compound in complex matrices like cell lysates, plasma, or environmental samples presents a significant challenge due to potential interference from other molecules.

Future research should focus on leveraging advanced analytical techniques. One promising approach is the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. However, for a broader, non-targeted analysis of novel fluorinated compounds, more innovative methods are needed. For instance, high-performance liquid chromatography coupled with inductively-coupled plasma mass spectrometry (HPLC-ICPMS/MS) allows for fluorine-specific detection, identifying all fluorine-containing compounds in a sample regardless of their structure or ability to be ionized by conventional methods. nih.gov

Another emerging technique is thermal desorption-corona discharge ionization (TD-CDI) mass spectrometry, which is designed for the rapid separation and detection of analytes in complex biological samples with minimal sample preparation. mdpi.com Adapting such methods for the specific detection of this compound and its metabolites could significantly accelerate research in drug discovery and toxicology.

Table 3: Comparison of Potential Analytical Methods

| Analytical Technique | Principle | Advantages for Fluorinated Compound Analysis |

|---|---|---|

| LC-MS/MS | Separation by chromatography followed by mass-based detection of parent and fragment ions. | High sensitivity and specificity for known target analytes; widely available. nih.gov |

| HPLC-ICPMS/MS | Separation by chromatography with element-specific detection of fluorine. | Allows for non-targeted screening of all fluorinated compounds, including unknown metabolites or degradation products. nih.gov |

| ¹⁹F NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy focused on the ¹⁹F nucleus. | Provides structural information and can quantify compounds without a reference standard, but has lower sensitivity. |

| TD-CDI-MS | Thermal desorption of analytes from a matrix followed by soft ionization and mass detection. | Rapid analysis with minimal sample preparation, suitable for high-throughput screening in complex matrices. mdpi.com |

Exploration of its Role in Green Chemistry and Sustainable Synthetic Processes

The principles of green chemistry—which prioritize waste reduction, energy efficiency, and the use of renewable resources—are increasingly integral to modern chemical synthesis. beilstein-journals.orgresearchgate.net Research into this compound should actively incorporate these principles.

One key area is the development of more sustainable synthetic routes. This could involve using greener solvents, replacing hazardous reagents with safer alternatives, and designing catalytic processes that maximize atom economy. sigmaaldrich.com For example, photochemical reactions that use visible light as a renewable energy source represent a green approach to difluoromethylation. rsc.org Another sustainable strategy is the use of fluoroform (CHF₃), a byproduct of Teflon manufacturing, as the difluoromethylating agent in a continuous flow process, which enhances safety and efficiency. rsc.org

Furthermore, exploring the use of this compound or its derivatives as catalysts or in materials that contribute to sustainability is a novel research direction. For instance, fluorinated compounds are used in various applications, from advanced polymers to liquid crystals. researchgate.net Investigating whether the unique electronic properties of this compound could be harnessed in materials for energy storage or carbon capture would represent a significant contribution to sustainable technology.

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to this compound |

|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproduct formation. |

| Safer Solvents and Auxiliaries | Utilizing aqueous solvent systems or recyclable ionic liquids in synthesis and purification. acs.org |

| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, such as photocatalysis. rsc.org |

| Use of Renewable Feedstocks | Exploring synthetic pathways that start from biomass-derived precursors for the dimethoxybenzene core. |

| Catalysis | Developing highly efficient catalytic methods for difluoromethylation to replace stoichiometric reagents. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.